molecular formula C6H4OS B2985385 Thieno[3,2-b]furan CAS No. 20656-13-7

Thieno[3,2-b]furan

Cat. No. B2985385
CAS RN: 20656-13-7
M. Wt: 124.16
InChI Key: ONCNIMLKGZSAJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Thieno[3,2-b]furan involves regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. Notably, a one-pot synthesis has been developed, optimizing reaction conditions such as catalysts, solvents, bases, ligands, and reaction times. The use of only 2 mol% Pd(PPh₃)₄ and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as catalysts, K₃PO₄·3H₂O as the base, and tert-butanol as the solvent yields moderate to good yields (up to 70%) for various substrates .

Scientific Research Applications

Synthesis and Chemical Properties

Thieno[3,2-b]furan, a fused-ring heterocycle, has been efficiently synthesized and isolated, demonstrating chemical robustness and selectivity toward functionalization at specific positions. This makes it a significant compound in organic chemistry and materials science (Henssler & Matzger, 2009).

Application in Organic Electronics

In the field of organic electronics, thieno[3,2-b]furan derivatives have shown potential. For example, their application in organic field-effect transistors has been explored, although with varying degrees of success depending on the specific molecular structure and processing conditions (Bulumulla et al., 2018).

Mesomorphic Properties in Liquid Crystals

Thieno[3,2-b]furan-based derivatives exhibit significant mesomorphic properties, including the formation of SmC* phase in liquid crystals, which is relevant for potential applications in display technology and other fields requiring controlled liquid crystalline behavior (Černovská et al., 2006).

Synthesis of Diverse Heterocycles

Thieno[3,2-b]furan has been utilized in the synthesis of a variety of nitrogen and oxygen heterocycles. This demonstrates its versatility as a precursor for generating structurally diverse compounds, which can have a range of applications in pharmaceuticals and material science (Acharya et al., 2017).

Optical and Electronic Properties

The introduction of thieno[3,2-b]furan into conjugated systems has been shown to impact the optical and electronic properties of materials, making them suitable for applications in organic semiconductors and optoelectronic devices (Henssler & Matzger, 2012).

Theoretical Studies and Reactivity

Theoretical studies have provided insights into the nucleophilic behavior and reactivity of thieno[3,2-b]furan derivatives, helping to understand their interactions with electrophiles. This is crucial for predicting and controlling chemical reactions in synthetic processes (Vektarienė et al., 2009).

Advanced Material Synthesis

Thieno[3,2-b]furan has been used in the synthesis of advanced materials like furan-fused thienoacenes, which are important for the development of new electronic and optoelectronic devices (Mitsudo et al., 2021).

properties

IUPAC Name

thieno[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4OS/c1-3-7-5-2-4-8-6(1)5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNIMLKGZSAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347206
Record name Thieno[3,2-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]furan

CAS RN

20656-13-7
Record name Thieno[3,2-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]furan
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